(Z)-4-Hydroxy-6-dodecenoic acid lactone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

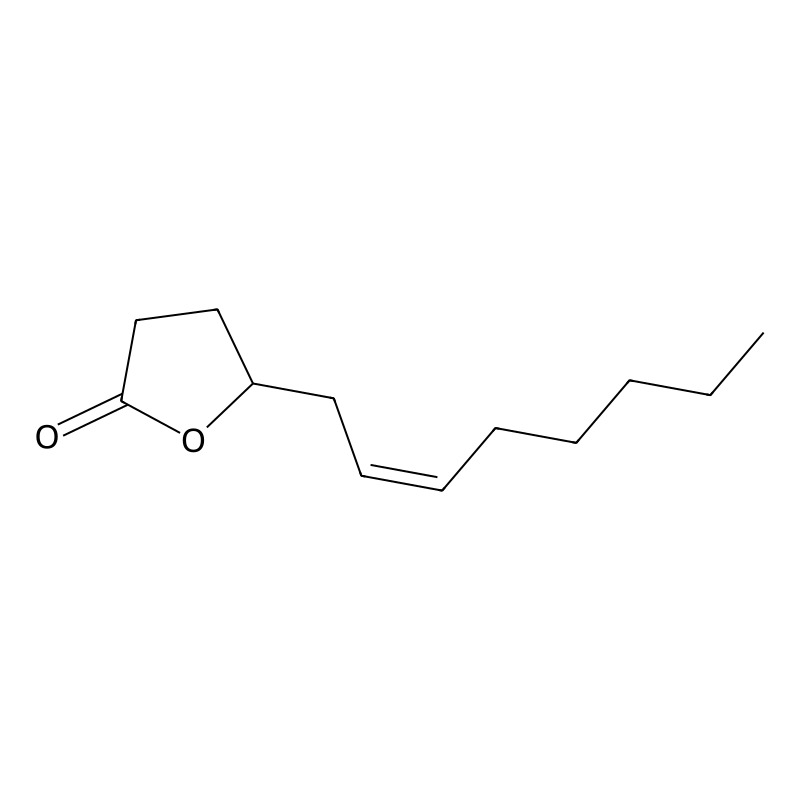

(Z)-4-Hydroxy-6-dodecenoic acid lactone, also known as (Z)-6-dodecen-4-olide, is a naturally occurring compound found in various dairy products []. It belongs to a class of chemicals called gamma-lactones.

Biological Activity

Research has explored the potential biological activities of (Z)-4-hydroxy-6-dodecenoic acid lactone. Studies have investigated its effects on:

- Olfaction: This compound has been identified as a pheromone in certain species of deer, playing a role in communication between individuals [].

- Antimicrobial activity: Some studies have suggested that this compound may exhibit antimicrobial properties against certain bacteria and fungi [, ]. However, more research is needed to confirm these findings and understand the mechanisms of action.

(Z)-4-Hydroxy-6-dodecenoic acid lactone, also known as (Z)-6-dodecen-4-olide, is a lactone compound characterized by its cyclic ester structure. It belongs to the class of gamma butyrolactones, which are five-membered rings containing four carbon atoms and one oxygen atom. This compound has the molecular formula and an average molecular weight of approximately 196.29 g/mol . It appears as a colorless to yellow liquid and is soluble in alcohol and ether but insoluble in water and fat .

The compound is notable for its unique structural features, which include a hydroxyl group and a double bond within the dodecenoic acid chain, contributing to its distinct chemical properties and biological activities.

- Oxidation: The lactone can be oxidized to form corresponding carboxylic acids.

- Reduction: Reduction reactions can convert the lactone into its corresponding hydroxy acid.

- Substitution: The lactone ring can undergo substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) and PhI(OAc)₂ (iodobenzene diacetate), which are utilized in oxidative lactonization processes.

Research indicates that (Z)-4-Hydroxy-6-dodecenoic acid lactone exhibits various biological activities. It has been studied for its potential therapeutic properties, including antimicrobial and anticancer effects. Lactones in general are known for their diverse roles in biological systems, often participating in metabolic pathways and influencing physiological processes .

The synthesis of (Z)-4-Hydroxy-6-dodecenoic acid lactone can be achieved through several methods:

- Oxidative Lactonization: This method involves the oxidative lactonization of α,ω-diols using TEMPO as a catalyst along with PhI(OAc)₂ as an oxidant.

- Microbial Biotransformation: Industrial production often utilizes microbial biotransformation of hydroxy fatty acids, which is preferred for its sustainability and use of renewable substrates.

These methods highlight the versatility in synthesizing this compound while emphasizing environmentally friendly approaches.

(Z)-4-Hydroxy-6-dodecenoic acid lactone has a wide range of applications across various fields:

- Chemistry: Used as a building block for synthesizing complex molecules and polymers.

- Biology: Investigated for its role in metabolic pathways.

- Medicine: Explored for potential therapeutic properties such as antimicrobial and anticancer activities.

- Industry: Employed in the production of flavors, fragrances, and biodegradable polymers .

Several compounds share structural similarities with (Z)-4-Hydroxy-6-dodecenoic acid lactone:

| Compound Name | Structure Type | Key Properties |

|---|---|---|

| Gamma Butyrolactone | Five-membered ring | Used as a solvent; exhibits psychoactive effects |

| Delta-Valerolactone | Five-membered ring | Used in polymer synthesis; larger ring size |

| Epsilon-Caprolactone | Six-membered ring | Widely studied for biodegradable polymer production |

Uniqueness

(Z)-4-Hydroxy-6-dodecenoic acid lactone is unique due to its specific structure that imparts distinct chemical and biological properties not found in other similar compounds. Its combination of a hydroxyl group and an unsaturated fatty acid chain allows it to engage in diverse

γ-Lactones represent an important class of cyclic esters characterized by a five-membered ring containing four carbon atoms and one oxygen atom, with a ketone group positioned adjacent to the oxygen atom. These compounds are derived from the corresponding hydroxycarboxylic acids through intramolecular esterification and can exist in both saturated and unsaturated forms. In natural systems, γ-lactones serve as crucial metabolic intermediates, signaling molecules, and defensive compounds.

(Z)-4-Hydroxy-6-dodecenoic acid lactone, also known as (Z)-6-dodecen-4-olide, belongs to this important class of gamma butyrolactones. The compound's significance in biogenic systems stems from its role as a volatile signaling molecule in various organisms, particularly in mammals where it functions as a pheromone. Additionally, γ-lactones like (Z)-4-hydroxy-6-dodecenoic acid lactone participate in metabolic pathways related to fatty acid metabolism and may exhibit antimicrobial or anticancer properties due to their unique structural characteristics.

Historical Context and Discovery in Biological Matrices

The discovery of (Z)-4-hydroxy-6-dodecenoic acid lactone can be traced to studies investigating volatile compounds in dairy products. Researchers identified this lactone as a naturally occurring compound contributing to the aroma profile of various dairy matrices. Further investigations revealed its presence as a pheromone secreted by certain even-toed ungulates, highlighting its role in chemical communication between animals.

The compound was subsequently characterized through various analytical techniques including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography, which confirmed its molecular structure featuring a (Z)-configuration at the C6 double bond. Its identification in multiple biological matrices underscored the compound's widespread occurrence in nature and its potential biological significance.

Research Objectives and Academic Relevance

Research on (Z)-4-hydroxy-6-dodecenoic acid lactone spans multiple scientific disciplines, including organic chemistry, biochemistry, food science, and pharmacology. Academic interest in this compound centers on several key objectives:

- Elucidating its biosynthetic pathways in natural systems

- Developing efficient synthetic routes for commercial production

- Investigating its potential biological activities, particularly antimicrobial and anticancer properties

- Exploring its applications in the food, fragrance, and pharmaceutical industries

The academic relevance of (Z)-4-hydroxy-6-dodecenoic acid lactone research extends beyond basic science to practical applications in industrial biotechnology, where sustainable production methods are increasingly important. The compound serves as a model system for understanding lactone biosynthesis and has contributed to advances in enzymatic conversion technologies.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 88 of 89 companies (only ~ 1.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

Wikipedia

Use Classification

Flavoring Agents -> JECFA Flavorings Index

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Fatty Acyls [FA] -> Fatty esters [FA07] -> Lactones [FA0704]